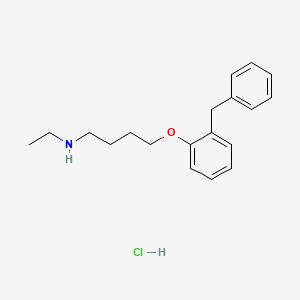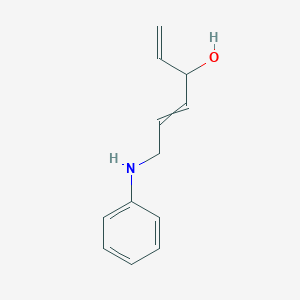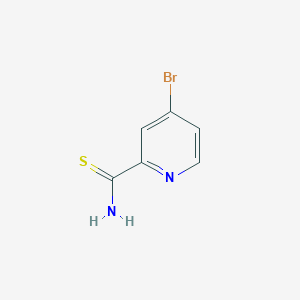
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. This compound is characterized by the presence of a benzyl group attached to a phenoxy moiety, which is further connected to an ethylbutan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride typically involves the following steps:
Formation of 2-benzylphenol: This can be achieved by the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Etherification: The 2-benzylphenol is then reacted with 1-bromo-4-chlorobutane under basic conditions to form 4-(2-benzylphenoxy)butane.
Amination: The 4-(2-benzylphenoxy)butane is then subjected to a nucleophilic substitution reaction with ethylamine to form 4-(2-benzylphenoxy)-N-ethylbutan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors or enzymes, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-benzylphenoxy)-N,N-dimethyl-1-butanamine: Similar structure but with dimethyl substitution on the amine group.
4-(2-benzylphenoxy)-N-methylbutan-1-amine: Similar structure but with a methyl substitution on the amine group.
Uniqueness
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride is unique due to its specific ethyl substitution on the amine group, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62232-44-4 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-20-14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13,20H,2,8-9,14-16H2,1H3;1H |
InChI Key |
FMNMHIUGFCAYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole](/img/structure/B14553488.png)
![3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14553489.png)

![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)
![Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate](/img/structure/B14553506.png)
![1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene](/img/structure/B14553516.png)




![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)
![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)

